molecular formula C10H10N2O B8661391 1-(5-amino-1H-indol-3-yl)ethanone

1-(5-amino-1H-indol-3-yl)ethanone

Cat. No.: B8661391
M. Wt: 174.20 g/mol
InChI Key: CARZFISDSVUPAM-UHFFFAOYSA-N
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Description

1-(5-Amino-1H-indol-3-yl)ethanone is a substituted indole derivative characterized by an acetyl group at the 3-position and an amino group at the 5-position of the indole ring.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(5-amino-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,11H2,1H3

InChI Key

CARZFISDSVUPAM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-amino-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form indoles . Another method includes the use of methanesulfonic acid in methanol under reflux conditions .

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes, including cyclization reactions and catalytic methods. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-amino-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(5-amino-1H-indol-3-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-amino-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Indolyl Ethanones

1-(5-Chloro-1H-indol-3-yl)ethanone
  • Structure: Chlorine replaces the amino group at the 5-position.
  • Properties : Molecular weight = 193.63 g/mol; CAS 51843-24-3.
  • Activity: Chlorinated analogs are common in antimalarial research. For example, 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone showed IC50 = 90 nM against Plasmodium falciparum, outperforming chloroquine (IC50 = 240 nM) .
  • Synthesis : Intermediate in Suzuki coupling reactions (e.g., with Pd catalysts) .
1-(5-Bromo-1H-indol-3-yl)ethanone
  • Activity: Brominated derivatives, such as 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone, exhibit pIC50 = 7.8893 against malaria parasites, comparable to chloroquine (pIC50 = 7.5528) .

Nitro-Substituted Indolyl Ethanones

1-(5-Nitro-1H-indol-3-yl)ethanone
  • Structure : Nitro group at the 5-position.
  • Activity: Derivatives like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone show superior antimalarial activity (pIC50 = 8.2129) due to enhanced electron-withdrawing effects .
  • Thermodynamic Stability : Nitro groups may reduce solubility but improve binding to parasitic targets .
1-(7-Nitro-1H-indol-3-yl)ethanone
  • CAS : 165669-21-6; molecular weight = 204.18 g/mol.
  • Applications : Intermediate in synthesizing bioactive molecules; positional isomerism (7-nitro vs. 5-nitro) alters steric and electronic profiles .

Thioether-Functionalized Derivatives

Compounds like 1-(1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone (IC50 = 240 nM) and 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone (IC50 = 90 nM) demonstrate that thioether linkages enhance antimalarial potency by facilitating target interaction (e.g., with Plasmodium enzymes) .

Piperidinyl and Azole Derivatives

  • Molecular weight = 287.31 g/mol .
  • α-Azole Derivatives: Compounds like 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone are explored for enantioselective reductions in microbiological systems .

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